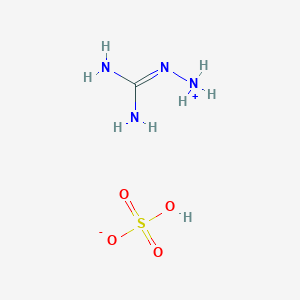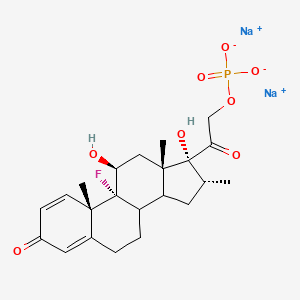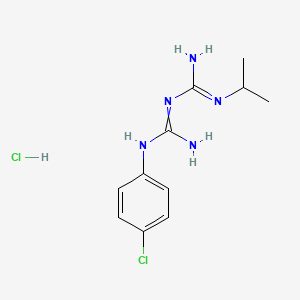
Proguanil hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de proguanil est un médicament antimalarique prophylactique utilisé pour prévenir et traiter le paludisme causé par Plasmodium falciparum et Plasmodium vivax . Il s'agit d'un dérivé de la biguanide qui est converti en son métabolite actif, le cycloguanil, qui inhibe l'enzyme dihydrofolate réductase, cruciale pour la reproduction du parasite du paludisme .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le chlorhydrate de proguanil est synthétisé par un procédé en plusieurs étapes. La première étape implique la réaction de la 4-chloroaniline avec la cyanamide pour former la 4-chlorophénylbiguanide. Cet intermédiaire est ensuite mis à réagir avec l'isopropylamine pour produire du proguanil. La dernière étape implique la conversion du proguanil en son sel chlorhydrate en le faisant réagir avec de l'acide chlorhydrique .
Méthodes de production industrielle : La production industrielle du chlorhydrate de proguanil suit la même voie de synthèse mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction telles que la température, le pH et le choix du solvant afin d'assurer un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de proguanil subit diverses réactions chimiques, notamment :
Oxydation : Le proguanil peut être oxydé pour former son métabolite actif, le cycloguanil.
Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.
Substitution : Le proguanil peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chloro.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés dans les réactions de substitution.
Principaux produits :
Cycloguanil : Le principal métabolite actif formé par oxydation.
Dérivés substitués : Divers dérivés substitués peuvent être formés en fonction du nucléophile utilisé dans les réactions de substitution.
4. Applications de la recherche scientifique
Le chlorhydrate de proguanil a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la chimie de la biguanide et ses dérivés.
Biologie : Enquêté pour ses effets sur les processus cellulaires et l'inhibition enzymatique.
Médecine : Principalement utilisé dans la prévention et le traitement du paludisme.
Industrie : Utilisé dans le développement de nouvelles formulations antimalariques et de systèmes d'administration de médicaments.
5. Mécanisme d'action
Le chlorhydrate de proguanil exerce ses effets antimalariques en inhibant l'enzyme dihydrofolate réductase dans le parasite du paludisme. Cette inhibition bloque la biosynthèse des purines et des pyrimidines, essentielles à la synthèse de l'ADN et à la multiplication cellulaire. Par conséquent, la division nucléaire du parasite est stoppée, empêchant sa reproduction et sa propagation dans l'hôte .
Composés similaires :
Chloroquine : Un autre médicament antimalarique qui agit en inhibant l'hème polymérase dans le parasite.
Atovaquone : Souvent combiné au proguanil pour un effet synergique.
Pyriméthamine : Inhibe la dihydrofolate réductase mais a une structure chimique différente.
Unicité du chlorhydrate de proguanil : Le chlorhydrate de proguanil est unique en raison de sa conversion en métabolite actif, le cycloguanil, qui cible spécifiquement la dihydrofolate réductase. Cette spécificité le rend efficace contre les souches de paludisme qui sont résistantes aux autres médicaments antimalariques .
Applications De Recherche Scientifique
Proguanil hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying biguanide chemistry and its derivatives.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used in the prevention and treatment of malaria.
Industry: Utilized in the development of new antimalarial formulations and drug delivery systems.
Mécanisme D'action
Proguanil hydrochloride exerts its antimalarial effects by inhibiting the enzyme dihydrofolate reductase in the malaria parasite. This inhibition blocks the biosynthesis of purines and pyrimidines, essential for DNA synthesis and cell multiplication. As a result, the parasite’s nuclear division is halted, preventing its reproduction and spread within the host .
Comparaison Avec Des Composés Similaires
Chloroquine: Another antimalarial drug that works by inhibiting heme polymerase in the parasite.
Atovaquone: Often combined with proguanil for a synergistic effect.
Pyrimethamine: Inhibits dihydrofolate reductase but has a different chemical structure.
Uniqueness of Proguanil Hydrochloride: this compound is unique due to its conversion to the active metabolite cycloguanil, which specifically targets dihydrofolate reductase. This specificity makes it effective against strains of malaria that are resistant to other antimalarial drugs .
Propriétés
IUPAC Name |
1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARMGXPVOFNNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637-32-1 | |
| Record name | Proguanil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proguanil hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


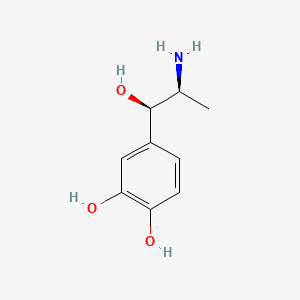
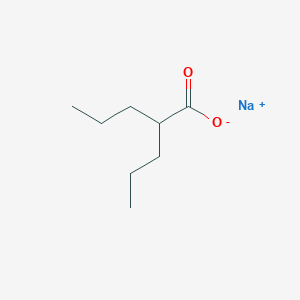
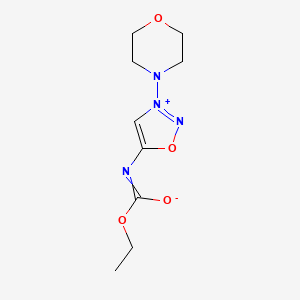
![3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;hydron;chloride](/img/structure/B7790540.png)
![potassium;3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate](/img/structure/B7790548.png)
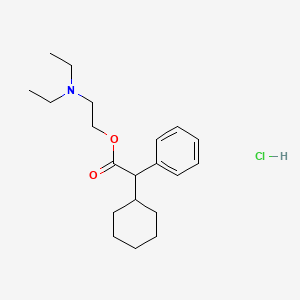
![N-[(1-ethyl-3-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B7790558.png)

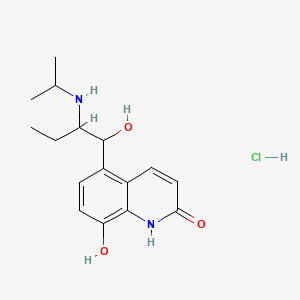
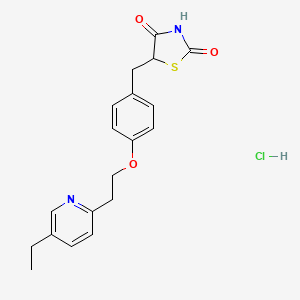
![(2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B7790605.png)
![(2S,3S)-3-[[(2E)-2-(2-azaniumyl-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B7790609.png)
